6-(Methoxycarbonyl)indole-4-boronic Acid Pinacol Ester
Overview
Description
6-(Methoxycarbonyl)indole-4-boronic Acid Pinacol Ester is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic ester group, which is known for its stability and reactivity under mild conditions. The compound’s structure includes an indole ring, a methoxycarbonyl group, and a pinacol ester moiety, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxycarbonyl)indole-4-boronic Acid Pinacol Ester typically involves the reaction of 6-(Methoxycarbonyl)indole with a boronic acid derivative in the presence of a base. One common method is the palladium-catalyzed borylation of the indole derivative using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium carbonate (K2CO3), in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to the large-scale production of this compound. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Methoxycarbonyl)indole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, making it a valuable tool in the synthesis of biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a proton source, leading to the formation of the corresponding hydrocarbon.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).
Protodeboronation: Proton sources (e.g., acetic acid), and solvents (e.g., methanol).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, sodium periodate), and solvents (e.g., water, acetonitrile).
Major Products Formed
Suzuki–Miyaura Coupling: Biaryl compounds.
Protodeboronation: Hydrocarbons.
Oxidation: Alcohols or ketones.
Scientific Research Applications
6-(Methoxycarbonyl)indole-4-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.
Biology: The compound is utilized in the development of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of materials, such as polymers and advanced materials, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of 6-(Methoxycarbonyl)indole-4-boronic Acid Pinacol Ester primarily involves its role as a boron-containing reagent in various chemical reactions. In the Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group facilitates the transfer of the organic moiety to the palladium center, making the reaction efficient and selective.
Comparison with Similar Compounds
Similar Compounds
Indole-4-boronic Acid Pinacol Ester: Similar structure but lacks the methoxycarbonyl group.
5-Indoleboronic Acid Pinacol Ester: Similar structure but with the boronic ester group at a different position on the indole ring.
Uniqueness
6-(Methoxycarbonyl)indole-4-boronic Acid Pinacol Ester is unique due to the presence of the methoxycarbonyl group, which can influence the compound’s reactivity and selectivity in chemical reactions. This functional group can also provide additional sites for further functionalization, making the compound more versatile in synthetic applications.
Properties
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)12-8-10(14(19)20-5)9-13-11(12)6-7-18-13/h6-9,18H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENQBZNQHQOZQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=CN3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120977 | |
Record name | 1H-Indole-6-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501120977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351379-24-2 | |
Record name | 1H-Indole-6-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351379-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-6-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501120977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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